molecular formula C14H15BrMgO B13413901 magnesium;2-butoxy-1H-naphthalen-1-ide;bromide

magnesium;2-butoxy-1H-naphthalen-1-ide;bromide

Cat. No.: B13413901
M. Wt: 303.48 g/mol
InChI Key: BIVOSKAFHRNPKS-UHFFFAOYSA-M
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Description

Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 2-butoxy-1H-naphthalen-1-ide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-butoxy-1H-naphthalen-1-ide;bromide typically involves the reaction of 2-butoxy-1H-naphthalene with magnesium in the presence of a bromide source. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

2-butoxy-1H-naphthalene+Mg+Br2This compound\text{2-butoxy-1H-naphthalene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 2-butoxy-1H-naphthalene+Mg+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are carefully controlled to ensure the complete conversion of the starting materials and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: The compound can add to carbonyl compounds to form alcohols.

    Substitution Reactions: It can react with alkyl halides to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an anhydrous solvent.

    Substitution Reactions: Often carried out with alkyl halides in the presence of a catalyst.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents depending on the desired product.

Major Products Formed

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.

Scientific Research Applications

Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide has several applications in scientific research:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of magnesium;2-butoxy-1H-naphthalen-1-ide;bromide involves the formation of a highly reactive carbanion intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The magnesium atom plays a crucial role in stabilizing the carbanion and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;2-naphthalen-1-ide;bromide
  • Magnesium;2-methoxy-1H-naphthalen-1-ide;bromide
  • Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide

Uniqueness

Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide is unique due to the presence of the butoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups.

Properties

Molecular Formula

C14H15BrMgO

Molecular Weight

303.48 g/mol

IUPAC Name

magnesium;2-butoxy-1H-naphthalen-1-ide;bromide

InChI

InChI=1S/C14H15O.BrH.Mg/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14;;/h4-9H,2-3,10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

BIVOSKAFHRNPKS-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-]

Origin of Product

United States

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